An In-depth Technical Guide to (Pyridazin-3-yloxy)acetic Acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to (Pyridazin-3-yloxy)acetic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Pyridazin-3-yloxy)acetic acid, a heterocyclic compound featuring a pyridazine core linked to an acetic acid moiety via an ether linkage, represents a versatile scaffold with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, outlines a probable synthetic route based on established chemical principles, and explores its potential applications derived from the known bioactivities of the pyridazine nucleus. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes foundational knowledge of pyridazine chemistry to offer expert insights and predictive analysis for researchers investigating this and related compounds.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine ring, a six-membered diazine containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable component in the design of biologically active molecules.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anti-cancer properties.[1] The incorporation of an acetic acid side chain via an ether linkage at the 3-position, as seen in (Pyridazin-3-yloxy)acetic acid, introduces a carboxylic acid functional group that can serve as a key interaction point with biological targets or as a handle for further chemical modification.
Physicochemical Properties of (Pyridazin-3-yloxy)acetic Acid
Detailed experimental characterization of (Pyridazin-3-yloxy)acetic acid is not widely reported. However, based on its structure and data from chemical suppliers, we can summarize its core properties and predict others based on analogous structures.
| Property | Value/Prediction | Source/Basis |
| CAS Number | 98197-84-3 | Chemical Supplier Data |
| Molecular Formula | C₆H₆N₂O₃ | Chemical Supplier Data |
| Molecular Weight | 154.12 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Analogy to similar small molecule acids |
| Melting Point | Not reported. Expected to be a solid with a defined melting point. | General property of crystalline organic acids |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous bases. Limited solubility in nonpolar solvents. | Presence of polar functional groups (ether, carboxylic acid, pyridazine nitrogens) |
| pKa | Predicted to be in the range of 3-5 for the carboxylic acid proton. | Analogy to other acetic acid derivatives |
Synthesis of (Pyridazin-3-yloxy)acetic Acid: A Proposed Methodology
A robust and high-yield synthesis of (Pyridazin-3-yloxy)acetic acid can be envisioned through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3] In this case, the alkoxide would be generated from a protected glycolic acid derivative, and the electrophile would be a 3-halopyridazine.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of (Pyridazin-3-yloxy)acetic acid.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of Ethyl (Pyridazin-3-yloxy)acetate
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Materials: 3-Chloropyridazine, Ethyl glycolate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF).
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Procedure: a. To a stirred solution of ethyl glycolate (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise. b. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. c. Add a solution of 3-chloropyridazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Cool the reaction to room temperature and quench by the slow addition of water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford ethyl (pyridazin-3-yloxy)acetate.
Causality Behind Experimental Choices:
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Sodium Hydride: A strong base is required to deprotonate the hydroxyl group of ethyl glycolate to form the nucleophilic alkoxide.[3]
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Anhydrous DMF: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation (Na⁺) while leaving the alkoxide anion highly reactive.[2]
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Inert Atmosphere: Prevents sodium hydride from reacting with atmospheric moisture.
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Protection of Carboxylic Acid: The use of ethyl glycolate protects the carboxylic acid functionality as an ester, preventing it from interfering with the base-mediated reaction.
Step 2: Hydrolysis to (Pyridazin-3-yloxy)acetic acid
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Materials: Ethyl (pyridazin-3-yloxy)acetate, Lithium hydroxide, Tetrahydrofuran (THF), Water.
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Procedure: a. Dissolve the ethyl (pyridazin-3-yloxy)acetate (1.0 equivalent) in a mixture of THF and water. b. Add lithium hydroxide (2-3 equivalents) and stir the reaction at room temperature. c. Monitor the reaction by TLC until the ester is fully consumed. d. Remove the THF under reduced pressure. e. Acidify the remaining aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). f. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate. g. Dry the collected solid or the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield (Pyridazin-3-yloxy)acetic acid.
Causality Behind Experimental Choices:
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Lithium Hydroxide: A common and effective reagent for the saponification (hydrolysis) of esters.
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THF/Water Solvent System: Ensures the solubility of both the ester starting material and the hydroxide reagent.
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Acidification: Protonates the carboxylate salt to yield the final carboxylic acid product, which is typically less soluble in water, facilitating its isolation.
Expected Spectroscopic Characterization
While experimental spectra are not available, the following are predicted key features for the structural confirmation of (Pyridazin-3-yloxy)acetic acid.
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR (in DMSO-d₆) | - A singlet for the methylene protons (-O-CH₂ -COOH) around 4.5-5.0 ppm.- A doublet of doublets for the proton at the 6-position of the pyridazine ring.- A doublet of doublets for the proton at the 5-position of the pyridazine ring.- A doublet of doublets for the proton at the 4-position of the pyridazine ring.- A broad singlet for the carboxylic acid proton (-COOH ) above 10 ppm. |
| ¹³C NMR (in DMSO-d₆) | - A signal for the methylene carbon (-O-C H₂-COOH).- A signal for the carbonyl carbon (-C OOH).- Three distinct signals for the carbons of the pyridazine ring. |
| IR (Infrared) Spectroscopy | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.- A sharp C=O stretch from the carboxylic acid around 1700-1750 cm⁻¹.- C-O stretching vibrations for the ether linkage.- C=N and C=C stretching vibrations from the pyridazine ring. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 154.12. |
Reactivity and Potential for Derivatization
The chemical reactivity of (Pyridazin-3-yloxy)acetic acid is dictated by its key functional groups: the pyridazine ring and the carboxylic acid.
Caption: Key reactivity pathways of the core molecule.
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Carboxylic Acid Group: This group is readily converted into a variety of other functional groups.
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Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., EDC, HOBt) can generate a library of amide derivatives. This is a common strategy in drug discovery to modulate solubility, cell permeability, and target engagement.
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Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base can yield esters, which can act as prodrugs.
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Pyridazine Ring:
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N-alkylation/N-oxidation: The nitrogen atoms of the pyridazine ring are basic and can be alkylated or oxidized.
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Aromatic Substitution: The pyridazine ring can undergo electrophilic or nucleophilic aromatic substitution, although it is generally less reactive than benzene. The positions for substitution will be directed by the existing ether linkage.
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Potential Applications in Drug Discovery and Development
Given the broad spectrum of biological activities associated with the pyridazine scaffold, (Pyridazin-3-yloxy)acetic acid is a promising starting point for the development of novel therapeutics.
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Anti-inflammatory Agents: Many pyridazine derivatives exhibit anti-inflammatory properties. The carboxylic acid moiety could mimic the acidic functionality of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
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Anticancer Agents: The pyridazine core is found in several compounds with anticancer activity.[1] (Pyridazin-3-yloxy)acetic acid could serve as a fragment for the development of kinase inhibitors or other targeted therapies.
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Cardiovascular Drugs: Some pyridazine-containing molecules have shown activity as vasodilators or cardiotonic agents.
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Agrochemicals: The pyridazine ring is also present in some herbicides and insecticides.
Conclusion
(Pyridazin-3-yloxy)acetic acid is a molecule of significant interest due to the established importance of the pyridazine scaffold in medicinal chemistry. While detailed experimental data on this specific compound is sparse, this guide has provided a robust framework for its synthesis, predicted its key chemical properties, and outlined its potential for further derivatization and application. The proposed synthetic route via Williamson ether synthesis offers a reliable method for its preparation, enabling further investigation into its biological activities. As the demand for novel chemical entities in drug discovery continues to grow, (Pyridazin-3-yloxy)acetic acid represents a valuable and underexplored building block for the creation of new therapeutic agents.
References
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Rudresh HM, Monica Arora, Slevakumar Balaraman, Datendranath Tripathi. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. 2024;16(1):074. [Link]
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"The Williamson Ether Synthesis." Master Organic Chemistry. [Link]
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"Williamson Ether Synthesis." Chemistry LibreTexts. [Link]
